O-甲基丝氨酸

描述

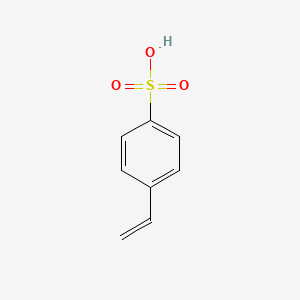

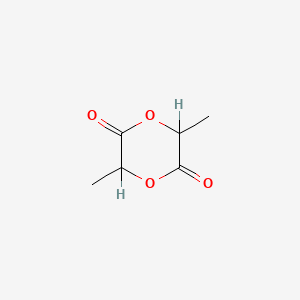

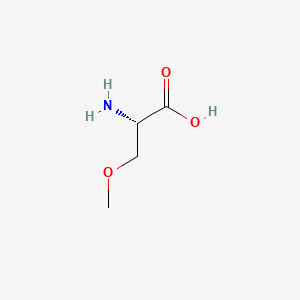

O-Methylserine is a serine derivative that is L-serine with a methyl group replacing the hydrogen on the hydroxy side chain . It has a role as a metabolite . It is a L-serine derivative and a non-proteinogenic L-alpha-amino acid .

Synthesis Analysis

O-Methylserine acts as a reagent for the synthesis of D-serine transporter inhibitors which are used pharmaceutically for the treatment of visual system disorders and enhancement of the visual functions . The synthesis of O-Methylserine involves complex procedures that permit serine modification without racemization .

Molecular Structure Analysis

The molecular formula of O-Methylserine is C4H9NO3 . Its average mass is 119.119 Da and its mono-isotopic mass is 119.058243 Da .

Chemical Reactions Analysis

O-Methylserine is involved in various chemical reactions. For instance, O-methyl-serine dodecylamine hydrochloride (MSDH), a lysosomotropic detergent, accumulates selectively in lysosomes and has unexpected chemical properties . At physiological pH, it spontaneously forms vesicles, which disassemble into small aggregates (probably micelles) below pH 6.4 .

Physical And Chemical Properties Analysis

O-Methylserine has a density of 1.2±0.1 g/cm3 . Its boiling point is 260.6±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 54.9±6.0 kJ/mol . The flash point is 111.4±24.6 °C . The index of refraction is 1.462 . The molar refractivity is 27.4±0.3 cm3 .

科学研究应用

1. 血脑屏障渗透

- 研究重点:Kern 等人(2019 年)的研究探讨了与 O-甲基丝氨酸结构相似的含乙基汞化合物穿过血脑屏障的能力。这项研究很重要,因为它展示了类似化合物如何被主动转运穿过膜,这对于了解大脑中的药物输送机制至关重要 (Kern, Geier, Homme, & Geier, 2019)。

2. 酶促活性与微生物代谢

- 研究重点:Sperl(1989 年)的一项研究调查了 2-甲基氨基酸(包括与 O-甲基丝氨酸相关的化合物)的微生物代谢。这项研究对于理解此类化合物的生物降解和利用非常重要 (Sperl, 1989)。

3. 不对称合成

- 研究重点:Belokon 等人(2001 年)的研究详细阐述了与 O-甲基丝氨酸密切相关的 α-甲基丝氨酸的不对称合成。这项研究对于开发生产对映体纯氨基酸的合成方法非常重要,这些氨基酸在制药和生物技术领域有着广泛的应用 (Belokon’, Maleev, Saveléva, & Ikonnikov, 2001)。

4. 蛋白质甲基化

- 研究重点:Paik 等人(2007 年)的一篇历史综述讨论了蛋白质甲基化领域,这与理解甲基化氨基酸(如 O-甲基丝氨酸)在基因调控和信号转导等生物过程中的作用有关 (Paik, Paik, & Kim, 2007)。

5. 甲基化药物遗传学

- 研究重点:Weinshilboum 等人(1999 年)的研究重点是甲基化药物遗传学,探讨了甲基转移酶酶在药物代谢中的作用。这项研究对于理解药物反应的个体差异至关重要,这些差异可能受甲基化化合物(如 O-甲基丝氨酸)的影响 (Weinshilboum, Otterness, & Szumlanski, 1999)。

6. 用于病原体和线虫控制的有机改良剂

- 研究重点:Rosskopf 等人(2020 年)的一项研究调查了有机改良剂在管理土传病原体和线虫中的应用。虽然与 O-甲基丝氨酸没有直接关系,但这项研究提供了对如何在农业中利用类似有机化合物的见解 (Rosskopf, Di Gioia, Hong, Pisani, & Kokalis-Burelle, 2020)。

7. 肽合成

- 研究重点:Cheung 和 Benoiton(1977 年)的研究描述了 N-甲基氨基酸(包括 N-甲基丝氨酸)在肽合成中的合成。这对于理解如何将甲基化氨基酸(如 O-甲基丝氨酸)整合到肽中至关重要,这在药物设计和开发中具有重要意义 (Cheung & Benoiton, 1977)。

8. 蛋白质甲基化研究:新领域

- 研究重点:Murn 和 Shi(2017 年)的一篇论文追溯了蛋白质甲基化研究的进展,重点介绍了其在细胞过程中调节作用。这项研究与理解甲基化氨基酸(如 O-甲基丝氨酸)如何影响细胞功能有关 (Murn & Shi, 2017)。

作用机制

Target of Action

O-Methyl-L-Serine, also known as O-Methylserine or (S)-2-Amino-3-Methoxypropanoic Acid, is a derivative of L-serine L-serine, the parent compound, plays a crucial role in various cellular functions, including protein synthesis and neurotransmission

Mode of Action

It’s known that l-serine contributes to the polarity of proteins and serves as a primary site for binding a phosphate group to regulate protein function . As a derivative of L-serine, O-Methyl-L-Serine might interact with its targets in a similar manner, but this needs to be confirmed by further studies.

Biochemical Pathways

L-serine, the parent compound of O-Methyl-L-Serine, is involved in several essential biochemical pathways. It plays a vital role in the synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . It’s also a substrate for glucose and protein synthesis . Given the structural similarity, O-Methyl-L-Serine might be involved in similar pathways, but this is yet to be confirmed.

Pharmacokinetics

L-serine is known to be synthesized from 3-phosphoglycerate (3-pg) and glycine . It’s also known that L-serine uptake from blood across the blood-brain barrier is inefficient compared to other essential amino acids

Result of Action

It’s known that l-serine deficiency is associated with impaired function of the nervous system, primarily due to abnormal metabolism of phospholipids and sphingolipids . O-Methyl-L-Serine might have similar effects, but this needs to be confirmed by further studies.

Action Environment

It’s known that l-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis, cell proliferation, and development

未来方向

O-Methylserine and its derivatives have potential applications in various fields. For instance, nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials are being explored . The challenges faced and future directions in controlled drug delivery are also being discussed .

生化分析

Biochemical Properties

O-Methyl-L-Serine is involved in serine and one-carbon unit metabolisms, which are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and the availability of methyl groups .

Cellular Effects

It is known that serine metabolism alterations, which O-Methyl-L-Serine is a part of, are associated with several highly neoplastic proliferative pathologies .

Molecular Mechanism

It is known that it is involved in the serine metabolism, which is crucial for cell energy production .

Metabolic Pathways

O-Methyl-L-Serine is involved in the serine and one-carbon unit metabolisms . These pathways are essential for the formation, activation, and transfer of one-carbon units for different biosynthetic processes such as purine and thymidine synthesis and homocysteine remethylation .

属性

IUPAC Name |

(2S)-2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941607 | |

| Record name | O-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4219-94-7, 19794-53-7, 32620-11-4 | |

| Record name | O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。